molecular formula C17H14Cl2O3S B2678023 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid CAS No. 301193-78-2

2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid

Cat. No.: B2678023
CAS No.: 301193-78-2
M. Wt: 369.26
InChI Key: PGWIGYLPUIXBGD-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid (CAS: 103548-04-5) is a sulfur-containing butanoic acid derivative characterized by a 4-chlorophenyl ketone group and a 4-chlorobenzylsulfanyl substituent at the C2 position. Its molecular formula is C₁₇H₁₄Cl₂O₃S, with a molecular weight of 381.27 g/mol. The compound is of pharmaceutical interest, particularly in medicinal chemistry, where its structural features are leveraged for targeted biological interactions .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O3S/c18-13-5-1-11(2-6-13)10-23-16(17(21)22)9-15(20)12-3-7-14(19)8-4-12/h1-8,16H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWIGYLPUIXBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 4-chlorophenylacetic acid under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfanyl-4-oxobutanoic Acid Derivatives

The activity and physicochemical properties of this compound class are highly dependent on substituent groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Substituent at C2 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target compound (103548-04-5) 4-Chlorobenzylsulfanyl C₁₇H₁₄Cl₂O₃S 381.27 Medicinal applications
4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid (301193-79-3) 4-Methylphenylsulfanyl C₁₇H₁₅ClO₃S 334.81 Higher lipophilicity than target
2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid (301193-52-2) 4-Isopropylphenylsulfanyl C₁₉H₁₉ClO₃S 362.87 Bulkier substituent; impacts binding
4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid 4-Bromophenylsulfanyl C₁₆H₁₂Br₂O₃S 444.14 Higher molecular weight; enhanced halogen interactions
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (e.g., 4-Cl derivative) Carboxymethylsulfanyl Variable Variable Improved solubility; antiproliferative activity

Key Structural Advantages of the Target Compound

  • Dual Chlorine Substitution : Enhances binding affinity to hydrophobic pockets in target proteins compared to methyl or carboxymethyl analogs .
  • Stereochemical Stability : Unlike carboxymethylsulfanyl derivatives, the target compound lacks stereocenters, simplifying synthesis and reducing enantiomer-related variability .

Biological Activity

2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid, with the chemical formula C17H14Cl2O3S and CAS number 301193-78-2, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C17H14Cl2O3S
  • Molecular Weight : 369.26 g/mol
  • Structure : The compound contains a sulfanyl group attached to a butanoic acid backbone, along with two chlorophenyl groups, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the chlorinated phenyl groups enhances its reactivity and binding affinity, potentially leading to significant biological effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, studies on related compounds have shown IC50 values indicating potent inhibitory effects on cancer cell growth, suggesting that this compound may also possess similar properties.

Compound Cell Line IC50 (μM)
7kHepG217.43 ± 0.38
7oEACC19.35 ± 0.71
7mMNCs23.59 ± 0.68

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit lipoxygenases (LOXs), enzymes that play a crucial role in inflammatory processes. Inhibitors of LOXs are of significant interest due to their potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • In Vitro Studies : A study examining the effects of structurally similar compounds on LOX activity revealed that modifications in the phenyl ring significantly influenced inhibitory potency. Compounds with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts.
  • Cytotoxicity Assessments : The cytotoxic effects were evaluated using the MTT assay across different concentrations. Results indicated that while exhibiting anticancer properties, the tested compounds maintained high cellular viability at lower concentrations, highlighting their potential therapeutic window.

Potential Therapeutic Applications

Given its structural characteristics and preliminary biological activity findings, this compound may have several potential applications:

  • Anticancer Agent : Due to its ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Drug : As a LOX inhibitor, it could be developed for treating inflammatory conditions.
  • Pharmaceutical Intermediate : Its unique structure may serve as a building block for synthesizing more complex therapeutic agents.

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